molecular formula C18H27NO4S B5666779 (3R*,4R*)-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

(3R*,4R*)-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

Cat. No. B5666779
M. Wt: 353.5 g/mol
InChI Key: VPJVDFRJWYUJBI-XIKOKIGWSA-N
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Description

This compound belongs to a class of chemically intricate molecules with potential significance in various fields of medicinal chemistry and pharmacology. Its structure suggests a multifaceted approach to synthesis, characterized by the presence of a piperidinol core, a methoxy-methyl-thienyl carbonyl moiety, and a tetrahydro-pyran-4-yl group, indicating a complex synthesis route and diverse chemical properties.

Synthesis Analysis

The synthesis of complex molecules similar to "(3R*,4R*)-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol" often involves multi-step reactions, starting from readily available substrates. These procedures may include steps like condensation, cyclization, and functional group transformations, tailored to construct the molecule's core framework and append its functional groups in a stereoselective manner. A common approach for synthesizing similar compounds involves the strategic combination of precursors like 4-piperidones, malononitrile, and pyrazolin-5-ones through a three-component condensation process, highlighting the regioselective nature of these syntheses and the potential for high analytical purity in the final products (Shestopalov, Emeliyanova, Shestopalov, Rodinovskaya, Niazimbetova, & Evans, 2002).

properties

IUPAC Name

[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-(3-methoxy-5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-12-11-19(17(20)16-15(22-3)10-13(2)24-16)7-6-18(12,21)14-4-8-23-9-5-14/h10,12,14,21H,4-9,11H2,1-3H3/t12-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJVDFRJWYUJBI-XIKOKIGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=C(C=C(S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=C(C=C(S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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